molecular formula C10H17NO3 B6169764 rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2165391-70-6

rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6169764
CAS No.: 2165391-70-6
M. Wt: 199.25 g/mol
InChI Key: FTWSDBRXBABRTG-DHBOJHSNSA-N
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Description

rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a bicyclic compound featuring a tert-butyl ester group. This compound is notable for its unique structural framework, which includes a three-membered azabicyclo ring system. Such structures are often of interest in medicinal chemistry due to their potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:

    Formation of the Azabicyclo Ring System: This can be achieved through a cyclization reaction involving a suitable precursor. For example, starting from a linear amine, cyclization can be induced using a strong base or an acid catalyst under controlled temperature conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via a hydroxylation reaction. This might involve the use of oxidizing agents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: The hydroxy group can undergo substitution reactions, such as conversion to a halide using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) for forming tosylates.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halides or tosylates.

Scientific Research Applications

Chemistry

In chemistry, rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its rigid bicyclic structure, which can mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The azabicyclo framework is often found in compounds with neurological activity, making it a candidate for drug development targeting the central nervous system.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1R,5S,6R)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to the presence of the hydroxy group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents at the same position, leading to variations in their properties and applications.

This detailed overview should provide a comprehensive understanding of rac-tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[310]hexane-3-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2165391-70-6

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-4-6-7(5-11)8(6)12/h6-8,12H,4-5H2,1-3H3/t6-,7+,8?

InChI Key

FTWSDBRXBABRTG-DHBOJHSNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2O

Purity

95

Origin of Product

United States

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